ethyl 5-{[(4-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 5-(4-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups, making it a valuable molecule for scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL 5-(4-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functional Group Substitution:
Final Esterification: The ethyl ester group is introduced by reacting the carboxylic acid derivative of the indole with ethanol in the presence of an acid catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
ETHYL 5-(4-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted indole derivatives .
Scientific Research Applications
ETHYL 5-(4-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 5-(4-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
ETHYL 5-(4-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:
ETHYL 5-HYDROXY-2-METHYL-1-(PYRIDIN-2-YLMETHYL)BENZO[G]INDOLE-3-CARBOXYLATE: This compound has a similar indole core but different substituents, leading to distinct chemical and biological properties.
METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE:
The uniqueness of ETHYL 5-(4-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C25H23NO5 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 5-(4-methoxybenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C25H23NO5/c1-5-30-25(28)22-15(2)26(3)23-19-9-7-6-8-18(19)21(14-20(22)23)31-24(27)16-10-12-17(29-4)13-11-16/h6-14H,5H2,1-4H3 |
InChI Key |
VFUBICWAEUMSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
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